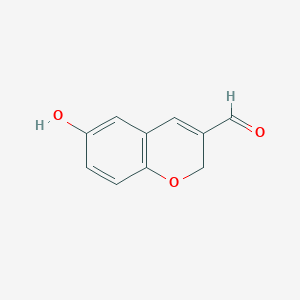

6-Hydroxychromene-3-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPGOHYLKVWWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406391 | |

| Record name | 6-Hydroxychromene-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134822-76-7 | |

| Record name | 6-Hydroxychromene-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxychromene-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxychromene-3-carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Hydroxychromene-3-carboxaldehyde (CAS No. 134822-76-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of this important heterocyclic aldehyde. The guide covers its molecular structure, solubility, acidity, and spectral properties, offering both established data and detailed experimental protocols for their determination. By synthesizing theoretical knowledge with practical methodologies, this guide aims to serve as an essential resource for the effective utilization of this compound in research and development endeavors.

Introduction: The Significance of the Chromene Scaffold

The chromene nucleus, a benzopyran system, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3][4][5] Derivatives of chromene have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The versatility of the chromene ring system, coupled with the reactivity of various functional groups, makes it a fertile ground for the design and synthesis of novel therapeutic agents.[6]

This compound, the subject of this guide, incorporates three key functional moieties: a phenolic hydroxyl group, an α,β-unsaturated aldehyde, and the core chromene heterocycle. This combination of features imparts a unique electronic and steric profile, suggesting potential for diverse chemical transformations and biological interactions. A thorough understanding of its physicochemical properties is paramount for its application in medicinal chemistry, serving as the foundation for rational drug design, formulation development, and the prediction of its pharmacokinetic and pharmacodynamic behavior.

Molecular and Physicochemical Profile

A foundational aspect of utilizing any chemical entity in a research or development setting is a clear understanding of its fundamental physicochemical properties. These parameters govern its behavior in various chemical and biological systems.

Structural and General Properties

This compound is a solid at room temperature with the following key identifiers and properties:

| Property | Value | Source(s) |

| IUPAC Name | 6-hydroxy-2H-chromene-3-carbaldehyde | [7] |

| CAS Number | 134822-76-7 | [7] |

| Molecular Formula | C₁₀H₈O₃ | [7] |

| Molecular Weight | 176.17 g/mol | [7] |

| Melting Point | 165 °C | [Stenutz] |

| Appearance | Expected to be a crystalline solid | [8] |

| SMILES | O=Cc1cc2ccc(O)cc2OC1 | [7] |

| InChI Key | JSPGOHYLKVWWKI-UHFFFAOYSA-N | [7] |

| XlogP (Computed) | 1.1 | [7] |

| Topological Polar Surface Area | 46.5 Ų | [7] |

Solubility Profile

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Solubility is expected to be moderate in alcohols and lower in water due to the larger aromatic ring system.[9] The phenolic hydroxyl group's acidity means that its solubility in aqueous solutions will be significantly enhanced at higher pH due to the formation of the more polar phenoxide salt.[9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in these solvents, which can act as hydrogen bond acceptors and have dipole moments that can interact with the polar functionalities of the molecule.[10]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity mismatch between the solute and the solvent.[10]

Acidity (pKa)

Experimental Determination of Physicochemical Properties

To ensure the scientific integrity and reproducibility of research, the experimental determination of physicochemical properties is crucial. This section outlines robust protocols for characterizing this compound.

Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of an organic compound.

Determination of Boiling Point

Given the high melting point of 165 °C, the boiling point of this compound is expected to be significantly higher and may be accompanied by decomposition at atmospheric pressure. Therefore, a vacuum distillation or a capillary method in a high-boiling point oil bath would be appropriate.[11][12]

Protocol: Capillary Method for High-Melting Solids [13]

-

Sample Preparation: Place a small amount of the purified and dried compound into a melting point capillary tube.

-

Apparatus Setup: Attach the capillary tube to a high-temperature thermometer. Invert a second, smaller capillary tube (sealed at one end) and place it inside the sample-containing tube.

-

Heating: Immerse the assembly in a high-temperature oil bath (e.g., silicone oil) and heat gradually.

-

Observation: Observe the sample for the initial evolution of bubbles from the inner capillary, which will become a continuous stream as the boiling point is approached.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the inner capillary tube.

-

Pressure Correction: Record the ambient pressure and, if necessary, use a nomograph to correct the observed boiling point to standard pressure.

Quantitative Solubility Determination

A robust method for determining solubility involves creating a saturated solution and quantifying the dissolved solute concentration.[14]

Protocol: Shake-Flask Method [15]

-

Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone, hexane) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a pre-established calibration curve.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3][16]

Protocol: Potentiometric Titration [17]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility.

-

Titration Setup: Calibrate a pH electrode and immerse it in the sample solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic compound has been neutralized (the midpoint of the titration curve). Alternatively, the pKa can be determined from the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound. The following sections detail the expected spectral features of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of its extended conjugated system, which includes the benzene ring, the pyran double bond, and the carbonyl group.

Predicted UV-Vis Absorption Maxima (in Ethanol):

-

π → π* transitions: Expect strong absorptions in the range of 250-350 nm due to the conjugated aromatic and enal systems.[10][18]

-

n → π* transition: A weaker absorption at a longer wavelength (>300 nm) corresponding to the carbonyl group's n → π* transition may also be observed.[19]

Protocol: UV-Vis Spectrum Acquisition [20]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline with the solvent.

-

Spectrum Acquisition: Record the absorbance spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the key functional groups present in the molecule.

Predicted IR Absorption Bands:

-

O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.[21]

-

C-H stretch (aromatic and vinylic): Sharp peaks just above 3000 cm⁻¹.[22]

-

C-H stretch (aldehydic): Two characteristic weak to medium bands around 2850 and 2750 cm⁻¹.[23]

-

C=O stretch (conjugated aldehyde): A strong, sharp absorption in the range of 1670-1700 cm⁻¹.[9]

-

C=C stretch (aromatic and vinylic): Medium to weak absorptions in the 1450-1650 cm⁻¹ region.[22]

-

C-O stretch (ether and phenol): Strong bands in the 1000-1300 cm⁻¹ region.

Protocol: FTIR-ATR Spectroscopy [8]

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and collect the infrared spectrum.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

-

-CHO (aldehyde proton): A singlet between δ 9.5-10.5 ppm.[23]

-

-OH (phenolic proton): A broad singlet, with a chemical shift that can vary depending on concentration and temperature, likely above δ 9.0 ppm.

-

Aromatic and Vinylic Protons: A series of doublets and multiplets in the region of δ 6.5-8.0 ppm.[24]

-

-CH₂- (pyran ring): A singlet or two doublets (if diastereotopic) around δ 4.5-5.5 ppm.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

C=O (aldehyde): A signal in the range of δ 190-200 ppm.[25]

-

Aromatic and Vinylic Carbons: Multiple signals between δ 110-160 ppm.[25]

-

-CH₂- (pyran ring): A signal around δ 60-70 ppm.

Protocol: NMR Spectrum Acquisition [26][27]

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Assign the chemical shifts to the corresponding nuclei in the molecule.

Synthesis and Reactivity

A common synthetic route to chromene-3-carboxaldehydes involves the Vilsmeier-Haack reaction of the corresponding 2-hydroxyacetophenone, followed by cyclization.[28] For this compound, a plausible synthetic pathway is outlined below.

Caption: A plausible synthetic route to this compound.

The reactivity of this molecule is characterized by its functional groups:

-

Aldehyde: Can undergo nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.

-

Phenolic Hydroxyl: Can be alkylated, acylated, and participates in electrophilic aromatic substitution reactions.

-

Alkene: Can undergo addition reactions and participate in cycloadditions.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This technical guide has provided a detailed overview of its known physicochemical properties and has outlined robust experimental protocols for the determination of parameters that are not yet well-documented. The presented information on its structure, solubility, acidity, and spectral characteristics, along with insights into its synthesis and reactivity, serves as a valuable resource for scientists and researchers. A thorough understanding and application of these principles will undoubtedly facilitate the innovative use of this compound in the development of novel chemical entities with therapeutic potential.

References

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

-

Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. ResearchGate. [Link]

-

Recent advances in the synthesis chromenes and its derivatives. ResearchGate. [Link]

-

Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. PubMed. [Link]

-

Determination of Melting points and Boiling points. Learning Space. [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.[Link]

-

A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4-hydroxybenzaldoximes. TSI Journals. [Link]

-

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. PMC. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Synthetic path for 6-alkoxy-2H-chromene-4-carbaldehydes from 6-hydroxy-2H-chromen-2-ones. ResearchGate. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM. The Royal Society of Chemistry. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds. R Discovery. [Link]

-

Video: Boiling Points - Concept. JoVE. [Link]

-

Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Mettler Toledo. [Link]

-

Determination of melting and boiling points. SlideShare. [Link]

-

Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. [Link]

-

Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. ResearchGate. [Link]

-

The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. ACS Publications. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and their application in the diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives. ResearchGate. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

-

PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

-

Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. National Institutes of Health. [Link]

-

FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. [Link]

-

UV-Vis Spectroscopy. University of Calgary. [Link]

-

Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2H-Chromenes. The Chemical Society of Japan. [Link]

-

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. ResearchGate. [Link]

-

UV-Visible Spectroscopy. Michigan State University. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. ResearchGate. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates. PubMed Central. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Synthesis and Pharmacological Evaluation of (6-Substituted 4-Oxo-4H-chromene-3 yl) methyl N-substituted Aminoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H8O3 | CID 4770815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jove.com [jove.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. scribd.com [scribd.com]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. tsijournals.com [tsijournals.com]

- 18. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. mt.com [mt.com]

- 21. m.youtube.com [m.youtube.com]

- 22. academic.oup.com [academic.oup.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. mdpi.com [mdpi.com]

- 25. organicchemistrydata.org [organicchemistrydata.org]

- 26. rsc.org [rsc.org]

- 27. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 28. researchgate.net [researchgate.net]

6-Hydroxy-2H-chromene-3-carboxaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction

The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its inherent biological activities, spanning from anticancer and anti-inflammatory to antioxidant and antimicrobial, have established it as a cornerstone in medicinal chemistry.[1][2] This technical guide focuses on a specific, promising derivative: 6-Hydroxy-2H-chromene-3-carboxaldehyde . We will delve into its chemical identity, synthesis, and potential applications in drug development, providing a comprehensive resource for researchers and scientists in the field.

Compound Identification

-

IUPAC Name: 6-hydroxy-2H-chromene-3-carbaldehyde[3]

| Property | Value | Source |

| Melting Point | 165-174 °C | [4][5] |

| Boiling Point (Predicted) | 395.5±42.0 °C | [5] |

| Density (Predicted) | 1.425±0.06 g/cm³ | [5] |

| pKa (Predicted) | 9.70±0.20 | [5] |

| SMILES | Oc1ccc2OCC(=Cc2c1)C=O | [4] |

| InChIKey | JSPGOHYLKVWWKI-UHFFFAOYSA-N | [4] |

Synthetic Pathways

The synthesis of 6-Hydroxy-2H-chromene-3-carboxaldehyde can be approached through several established routes for chromene ring formation. The selection of a specific pathway is often dictated by the availability of starting materials, desired yield, and scalability. Two primary and logical synthetic strategies are outlined below.

Baylis-Hillman and Intramolecular Cyclization Approach

A versatile method for the construction of the 2H-chromene ring system involves the reaction of a salicylaldehyde derivative with an activated alkene. For the target molecule, 2,4-dihydroxybenzaldehyde (4-hydroxysalicylaldehyde) serves as an ideal starting material.

Conceptual Synthetic Workflow

Caption: Baylis-Hillman and cyclization route to the target compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-dihydroxybenzaldehyde (1.0 mmol) in a 1:1 mixture of 1,4-dioxane and water (2.0 mL), add acrolein (1.2 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol).[6]

-

Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-Hydroxy-2H-chromene-3-carboxaldehyde.

Causality of Experimental Choices:

-

The use of an aqueous medium with 1,4-dioxane often enhances the reaction rate and selectivity of the Baylis-Hillman reaction.[6]

-

DABCO is a widely used and effective nucleophilic catalyst for this transformation.[6]

-

The hydroxyl group at the C4 position of the starting salicylaldehyde is crucial for the final intramolecular cyclization to form the pyran ring of the chromene.

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] This approach would involve the initial synthesis of a 6-hydroxy-2H-chromene precursor, followed by formylation at the C3 position.

Conceptual Vilsmeier-Haack Workflow

Caption: Vilsmeier-Haack formylation for the synthesis of the target aldehyde.

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (1.5 equiv) to N,N-dimethylformamide (DMF) (10 volumes) dropwise with stirring. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction Execution: To the pre-formed Vilsmeier reagent, add a solution of 6-hydroxy-2H-chromene (1.0 equiv) in DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

-

Work-up and Hydrolysis: Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate. The intermediate iminium salt will hydrolyze to the aldehyde.

-

Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Causality of Experimental Choices:

-

The 6-hydroxy group on the chromene ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a feasible approach.

-

The formylation is expected to occur regioselectively at the C3 position due to the electronic effects of the pyran ring oxygen.

-

Hydrolysis during the work-up is a critical step to convert the initially formed iminium salt to the final aldehyde product.

Potential Applications in Drug Development

The 6-Hydroxy-2H-chromene-3-carboxaldehyde scaffold is of significant interest in drug discovery due to the well-documented biological activities of related chromene derivatives.

| Potential Biological Activity | Rationale and Supporting Evidence from Related Compounds |

| Antioxidant | The 6-hydroxy group is a key pharmacophore in many natural and synthetic antioxidants, such as Vitamin E (tocopherol). This phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. Studies on various 6-hydroxychromene derivatives have demonstrated significant antioxidant and radical scavenging activities. |

| Anticancer | The chromene nucleus is present in numerous compounds with potent anticancer activity. These compounds can induce apoptosis, inhibit cell proliferation, and disrupt microtubule networks in cancer cells. The aldehyde functional group at the C3 position offers a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which have shown promising cytotoxic activities against various cancer cell lines.[2] |

| Anti-inflammatory | Chromene derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and signaling pathways. The antioxidant properties of the 6-hydroxy group may also contribute to its anti-inflammatory effects by reducing reactive oxygen species that can perpetuate inflammation. |

| Antimicrobial | A wide range of chromene-based compounds have demonstrated activity against various bacterial and fungal strains. The planar structure of the chromene ring allows for intercalation with microbial DNA, and the diverse substitution patterns possible can be optimized for potent antimicrobial efficacy.[1] |

Potential Signaling Pathway Involvement

Caption: Plausible mechanism of antioxidant and anti-inflammatory action.

Conclusion

6-Hydroxy-2H-chromene-3-carboxaldehyde is a molecule of considerable interest for drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the proven pharmacological relevance of the 6-hydroxychromene scaffold, makes it an attractive starting point for the generation of novel therapeutic agents. The aldehyde functionality provides a versatile handle for chemical modification, allowing for the exploration of a wide chemical space to optimize for potency, selectivity, and pharmacokinetic properties. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the potential to yield novel candidates for the treatment of a range of diseases, including cancer, inflammatory disorders, and conditions associated with oxidative stress.

References

-

PubChem. 6-Hydroxychromene-3-carboxaldehyde. Available at: [Link]

-

Stenutz. 6-hydroxy-2H-chromene-3-carboxaldehyde. Available at: [Link]

-

Al-Warhi, T., et al. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules2014 , 19(12), 19652-19669. Available at: [Link]

-

Reddy, B. V. S., et al. Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential cytotoxic agents. RSC Adv.2014 , 4, 18232-18236. Available at: [Link]

-

Panda, J., et al. Synthesis of 2H-chromene-3-carbaldehyde and 3-vinyl-2H-chromene derivatives and their in vitro anticancer studies. Heterocycles2022 , 104(1), 1-1. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

Sources

- 1. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H8O3 | CID 4770815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-hydroxy-2H-chromene-3-carboxaldehyde [stenutz.eu]

- 5. This compound | 134822-76-7 [chemicalbook.com]

- 6. aurigeneservices.com [aurigeneservices.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Potential Biological Activities of 6-Hydroxychromene-3-carboxaldehyde

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

6-Hydroxychromene-3-carboxaldehyde, a member of the chromene family, represents a compelling scaffold for medicinal chemistry and drug discovery. While direct and extensive research on this specific molecule is nascent, the broader class of hydroxychromenes and chromene-3-carboxaldehydes has demonstrated a remarkable range of biological activities. This guide synthesizes the available scientific literature on closely related analogues to infer the potential therapeutic applications of this compound. We will explore its potential as an antioxidant, anti-inflammatory, and anticancer agent, providing a technical framework for future research and development. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering insights into the methodologies for evaluation and the potential mechanistic pathways of this promising chemical entity.

Introduction: The Chromene Scaffold in Medicinal Chemistry

The chromene (or benzopyran) ring system is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic compounds with significant pharmacological properties. The introduction of hydroxyl and carboxaldehyde functionalities, as seen in this compound, can profoundly influence the molecule's electronic properties, reactivity, and interactions with biological targets.

Chromone derivatives, which are structurally related to chromenes, are known to possess a wide variety of biological activities, including antioxidant, antiviral, anti-inflammatory, antibacterial, and antitumor properties.[1] Specifically, chromone-3-carbaldehydes are valuable synthetic intermediates due to the presence of an unsaturated keto functional group and a conjugated carbonyl group at the C-3 position, making them reactive precursors for the synthesis of various biologically active compounds.[1]

This guide will focus on the potential biological activities of this compound by examining the established properties of structurally similar compounds.

Potential Antioxidant Activity

The presence of a hydroxyl group on the aromatic ring of this compound strongly suggests potential antioxidant activity. Phenolic compounds are well-established radical scavengers, capable of donating a hydrogen atom to neutralize free radicals and terminate damaging oxidative chain reactions.[2][3]

Mechanistic Insights

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to form a stable phenoxyl radical upon hydrogen donation. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring. In the case of this compound, the chromene ring system would contribute to this resonance stabilization.

Compounds containing a 1,3-dicarbonyl moiety, a feature structurally related to the 3-carboxaldehyde group in our target molecule, have also been noted for their antiradical and antioxidant properties.[4]

Experimental Evaluation of Antioxidant Potential

To empirically determine the antioxidant activity of this compound, a series of well-established in vitro assays can be employed.

Table 1: Standard Assays for Antioxidant Activity

| Assay | Principle | Endpoint Measurement |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at ~517 nm.[5] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at ~734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product. | Increase in absorbance at ~593 nm. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of the compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | Measurement of fluorescent decay over time. |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).

-

-

Assay Procedure:

-

Add varying concentrations of the test compound to a 96-well plate.

-

Add the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid, Trolox) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Potential Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The chromene scaffold is present in many molecules with demonstrated anti-inflammatory effects.[6][7]

Mechanistic Insights

The anti-inflammatory effects of chromene derivatives are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Potential mechanisms include:

-

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Some coumarin derivatives have shown potent inhibition of COX-1.[6]

-

Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Inhibition of the NF-κB pathway can lead to a broad-spectrum anti-inflammatory effect.

-

Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Some 4-hydroxycoumarin derivatives have been shown to inhibit LPS-stimulated nitrite production in microglia cells.[6][8]

Experimental Evaluation of Anti-inflammatory Potential

Table 2: Key Assays for Anti-inflammatory Activity

| Assay | Cell Type | Stimulus | Endpoint Measurement |

| Nitric Oxide (NO) Production Assay | Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) | Measurement of nitrite in the cell culture supernatant using the Griess reagent.[6] |

| Cytokine Release Assay (ELISA) | Macrophages, PBMCs | LPS | Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.[9] |

| COX/LOX Inhibition Assay | Purified enzymes or cell-based assays | Arachidonic acid | Measurement of prostaglandin or leukotriene production. |

| NF-κB Reporter Assay | Transfected cell line with an NF-κB reporter construct | LPS, TNF-α | Measurement of reporter gene expression (e.g., luciferase, β-galactosidase). |

Experimental Workflow: Investigating Anti-inflammatory Effects

Caption: Workflow for evaluating the anti-inflammatory properties of this compound.

Potential Anticancer Activity

The development of novel anticancer agents remains a critical area of research. The chromene scaffold has been identified in numerous compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][10][11][12]

Mechanistic Insights

The anticancer properties of chromene derivatives are diverse and can involve multiple mechanisms of action:

-

Induction of Apoptosis: Many anticancer drugs exert their effects by triggering programmed cell death. Harmine derivatives, which contain a chromene-like core, have been shown to induce apoptosis in breast cancer cells.[11]

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent cancer cell proliferation. Some harmine derivatives arrest the cell cycle in the G2/M phase.[11]

-

Inhibition of Tubulin Polymerization: Disruption of the microtubule network can lead to mitotic arrest and cell death. Certain indole analogues, which can be conceptually related to the chromene scaffold, are potent inhibitors of tubulin polymerization.[13]

-

Inhibition of Kinases: Deregulation of protein kinases is a common feature of cancer. The development of kinase inhibitors is a major focus of modern oncology.

Experimental Evaluation of Anticancer Potential

Table 3: Common Assays for Anticancer Activity

| Assay | Purpose | Endpoint Measurement |

| MTT/MTS Assay | Measures cell viability and proliferation. | Colorimetric measurement of formazan production by metabolically active cells. |

| Flow Cytometry (Annexin V/PI Staining) | Detects and quantifies apoptosis. | Fluorescence measurement of cells stained with Annexin V (early apoptosis) and Propidium Iodide (late apoptosis/necrosis). |

| Flow Cytometry (Cell Cycle Analysis) | Determines the distribution of cells in different phases of the cell cycle. | Fluorescence measurement of DNA content after staining with a fluorescent dye (e.g., Propidium Iodide). |

| Wound Healing/Transwell Migration Assay | Assesses the effect on cancer cell migration and invasion. | Microscopic measurement of cell migration into a "wound" or through a porous membrane.[11] |

Signaling Pathway: Potential for Apoptosis Induction

Caption: A potential mitochondrial-mediated apoptosis pathway that could be induced by this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry methodologies. A common route involves the Vilsmeier-Haack formylation of the corresponding 2-hydroxyacetophenone precursor to introduce the 3-carboxaldehyde group, followed by cyclization to form the chromene ring.[1]

Key Synthetic Steps:

-

Vilsmeier-Haack Formylation: Reaction of a substituted 2-hydroxyacetophenone with a Vilsmeier reagent (e.g., prepared from DMF and POCl₃) to yield a chromone-3-carbaldehyde.[1]

-

Reduction/Modification: Subsequent chemical modifications may be necessary to achieve the desired 6-hydroxy-2H-chromene structure.

Characterization of the final product would involve standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Future Directions and Conclusion

While the biological activities of this compound have not been extensively reported, the wealth of data on related chromene and chromone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The antioxidant, anti-inflammatory, and anticancer properties observed in analogous structures suggest that this compound is a promising candidate for further study.

Future research should focus on:

-

Systematic Biological Screening: A comprehensive evaluation of its activity in a panel of antioxidant, anti-inflammatory, and anticancer assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to identify key structural features for optimal activity and selectivity.

-

Target Identification and Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy and Safety Profiling: Assessment of its therapeutic potential and toxicity in relevant animal models of disease.

References

-

Jung, J. C., & Oh, S. (2011). Practical synthesis of hydroxychromenes and evaluation of their biological activity. Molecules, 17(1), 240–247. [Link]

-

Jung, J. C., & Oh, S. (2011). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 17(1), 240-247. [Link]

-

Li, W., et al. (2023). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Oncology Letters, 26(5), 1-15. [Link]

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

-

Vasiliou, V., et al. (2013). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 65(3), 1188-1215. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4770815, this compound. [Link]

-

Mihailović, M., et al. (2019). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. International Journal of Molecular Sciences, 20(15), 3662. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Anticancer Evaluation of Novel 6-Alkynylated Harmine Derivatives. Molecules, 28(15), 5801. [Link]

-

Al-Warhi, T., et al. (2021). Anticancer properties of hymecromone-derived compounds: A review. ResearchGate. [Link]

-

Popova, E., & Nikolova, M. (2022). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Molecules, 27(19), 6523. [Link]

-

Chen, Y., et al. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine, 28(24), e70263. [Link]

-

Al-Ostath, A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(10), 2305. [Link]

-

Al-Amiery, A. A., et al. (2012). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 13(10), 13183-13193. [Link]

-

Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(9), 4803-4841. [Link]

-

Tang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 27(19), 6606. [Link]

-

Semantic Scholar. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. [Link]

-

Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. ResearchGate. [Link]

-

Roy, M., & Kumar, D. (2024). Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. Pharmaceutics, 17(5), 606. [Link]

-

Goiris, K., et al. (2012). Antioxidant Compounds from Microalgae: A Review. Journal of Agricultural and Food Chemistry, 60(28), 6875-6895. [Link]

-

Kowalska, K., et al. (2022). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. Antioxidants, 11(11), 2217. [Link]

-

Hafez, H. N., et al. (2016). Anti-inflammatory activities of some newly synthesized substituted thienochromene and Schiff base derivatives. ResearchGate. [Link]

-

Grygorieva, O., et al. (2023). Genotype Variation of Polyphenol Content and Antioxidant Activity of Artemisia balchanorum Krasch. × Artemisia taurica Willd. ResearchGate. [Link]

-

Hadimani, S. B., et al. (2024). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 102, 117629. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Compounds from Microalgae: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical synthesis of hydroxychromenes and evaluation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Hydroxychromene-3-carboxaldehyde

Abstract

6-Hydroxychromene-3-carboxaldehyde, a member of the pharmacologically significant chromene family, presents a compelling scaffold for therapeutic development. While direct studies on this specific molecule are emerging, its structural features—a hydroxylated chromene core and a reactive aldehyde group—suggest a rich potential for interaction with multiple biological targets. This guide synthesizes current knowledge on related compounds to propose and detail potential therapeutic targets, focusing on oncology, inflammation, and neurodegenerative diseases. We will explore the mechanistic rationale for these targets and provide comprehensive, actionable protocols for their experimental validation, aimed at guiding researchers in the strategic advancement of this compound from a promising chemical entity to a potential therapeutic agent.

Introduction: The Therapeutic Promise of the Chromene Scaffold

The chromene ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Chromene derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1] The therapeutic versatility of this scaffold lies in its ability to interact with a diverse range of cellular targets.[1] this compound distinguishes itself through two key functional groups: a 6-hydroxy group, which can participate in hydrogen bonding and may confer antioxidant properties, and a 3-carboxaldehyde group, a known electrophilic center that can form covalent or non-covalent interactions with nucleophilic residues in protein active sites.

This guide will focus on three primary areas of therapeutic potential for this compound: oncology, inflammation, and neurodegenerative disorders. For each area, we will propose putative molecular targets, delineate the associated signaling pathways, and provide detailed experimental workflows for target identification and validation.

Oncology: Targeting Cancer Cell Proliferation and Survival

The anticancer potential of chromene derivatives is well-documented, with many compounds exhibiting cytotoxic effects against various cancer cell lines.[2] For this compound, we hypothesize two primary classes of oncological targets: Aldehyde Dehydrogenases and kinases involved in cell proliferation.

Aldehyde Dehydrogenases (ALDHs): A Key Target in Cancer Stem Cells

Mechanistic Rationale: The aldehyde dehydrogenase (ALDH) superfamily comprises enzymes responsible for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3] Several ALDH isoforms, particularly ALDH1A1 and ALDH1A3, are overexpressed in various cancers and are recognized markers of cancer stem cells (CSCs).[4] High ALDH activity contributes to chemoresistance and is associated with poor patient prognosis.[3][4] The carboxaldehyde moiety of this compound makes it a prime candidate for an ALDH inhibitor. Inhibition of ALDH in CSCs can lead to the accumulation of toxic aldehydes, inducing apoptosis and sensitizing cancer cells to conventional therapies.[4]

Proposed Signaling Pathway Intervention:

Caption: Putative inhibition of pro-proliferative kinase signaling.

Inflammation: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. [5][6]Hydroxylated chromene derivatives have been reported to possess anti-inflammatory properties. [7]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Mechanistic Rationale: The enzymes COX-1, COX-2, and 5-LOX are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. The 6-hydroxy group on the chromene ring is a key structural feature for antioxidant and radical scavenging activity, which can be crucial for inhibiting these enzymes.

Proposed Signaling Pathway Intervention:

Caption: Inhibition of key enzymes in the inflammatory pathway.

Neurodegenerative Disorders: A Multi-pronged Approach

The antioxidant properties of hydroxylated chromenes and the potential for enzyme inhibition by the aldehyde group suggest that this compound could be a valuable scaffold for developing therapeutics for neurodegenerative diseases like Alzheimer's.

Inhibition of Cholinesterases and β-secretase (BACE-1)

Mechanistic Rationale: Furochromone-6-carbaldehyde derivatives, which share structural similarities with our compound of interest, have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). [8][9]These enzymes are key targets in Alzheimer's disease therapy. The chromene core can interact with the active sites of these enzymes, while the aldehyde group may form crucial interactions.

Experimental Workflows for Target Identification and Validation

A multi-step, systematic approach is required to definitively identify and validate the therapeutic targets of this compound.

Target Identification

The initial step is to identify the direct binding partners of the compound within the proteome.

Workflow Diagram:

Caption: Affinity-based pull-down for target identification.

Detailed Protocol: Affinity-Based Pull-Down

-

Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker and a biotin tag. The attachment point of the linker should be at a position that does not interfere with the hypothesized binding interactions (e.g., derivatizing the hydroxyl group).

-

Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line with high ALDH expression) to a sufficient density. Lyse the cells to obtain a total protein lysate.

-

Incubation: Incubate the cell lysate with the biotinylated compound to allow for the formation of compound-protein complexes.

-

Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and its binding partners.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding proteins. Elute the captured proteins from the beads.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically pulled down by the active compound compared to a negative control (e.g., beads alone or a biotinylated inactive analog).

Target Validation

Once a list of potential targets is generated, each candidate must be validated to confirm a functional interaction.

Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer’s Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vitro Mechanism of Action of 6-Hydroxychromene-3-carboxaldehyde

Foreword

The chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific, yet representative, member of this family: 6-Hydroxychromene-3-carboxaldehyde. While direct, extensive research on this particular molecule is emerging, a wealth of data from structurally related analogs allows us to build a robust, predictive framework for its in vitro mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of its likely biological targets and cellular effects, grounded in the established pharmacology of the chromene class. We will dissect the roles of its key functional groups—the 6-hydroxy and the 3-carboxaldehyde—to infer its potential as an enzyme inhibitor, a signaling modulator, and an antioxidant. The experimental protocols detailed herein are proposed as a validated roadmap for systematically characterizing its precise molecular interactions.

Molecular Profile and Mechanistic Overview

This compound (C₁₀H₈O₃) is a bicyclic aromatic compound featuring a benzopyran core.[3] Its structure is notable for two key functional groups that are predictive of its biological activity:

-

The 6-Hydroxy Group: This phenolic hydroxyl group is a hallmark of many biologically active chromanols and chromenols, most famously the tocopherols (Vitamin E).[4][5] It is a potent hydrogen donor, predisposing the molecule to function as a radical-scavenging antioxidant, a mechanism crucial for mitigating cellular oxidative stress.[4][5]

-

The 3-Carboxaldehyde Group: The aldehyde at the C-3 position is an electrophilic center, making it a reactive site for forming covalent or semi-covalent bonds (e.g., Schiff bases or thiohemiacetals) with nucleophilic residues (like lysine or cysteine) in the active sites of enzymes.[6] This functionality is common in many enzyme inhibitors.[6]

Based on these structural features and extensive literature on related compounds, the mechanism of action of this compound can be hypothesized to follow three primary avenues: enzyme inhibition, modulation of cellular signaling pathways, and antioxidant activity.

Caption: Workflow for assessing P2Y₆ receptor antagonism in vitro.

Antioxidant and Cytoprotective Effects

The 6-hydroxy group is a strong predictor of antioxidant activity. This is a well-established property of related natural products like vitamin E, which protects cellular membranes from lipid peroxidation by quenching reactive oxygen species (ROS). [4][5] Hypothesized Mechanism: this compound can directly scavenge free radicals. The phenolic proton on the 6-hydroxy group can be donated to a radical, neutralizing it. The resulting chromenoxyl radical is stabilized by delocalization of the unpaired electron over the aromatic system, making it relatively unreactive and capable of being recycled by other cellular antioxidants like vitamin C. [4]

Proposed Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms for this compound, a systematic in vitro evaluation is required.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a template for assessing inhibition of enzymes like AKRs, MAOs, or cholinesterases, which have chromogenic substrates.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare assay buffer specific to the target enzyme (e.g., phosphate buffer for AKR1B10).

-

Prepare solutions of the enzyme, substrate (e.g., p-nitrobenzaldehyde for AKR1B10), and cofactor (e.g., NADPH).

-

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of assay buffer.

-

Add 2 µL of the test compound at various concentrations (creating a serial dilution). Include a DMSO-only control.

-

Add 10 µL of the enzyme solution and incubate for 5 minutes at the optimal temperature (e.g., 37°C).

-

Initiate the reaction by adding 10 µL of the substrate/cofactor mix.

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADPH consumption) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cellular Calcium Mobilization Assay for GPCR Antagonism

This protocol is designed to test for antagonism at Gq-coupled receptors like P2Y₆, as described previously. [7]

-

Cell Culture and Dye Loading:

-

Plate human P2Y₆ receptor-expressing cells (e.g., 1321N1 astrocytoma cells) in a black-walled, clear-bottom 96-well plate.

-

Grow to confluence.

-

Wash cells with a buffered salt solution (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

-

-

Compound Incubation and Stimulation:

-

Wash away excess dye.

-

Add buffer containing various concentrations of this compound or vehicle control.

-

Incubate for 15-30 minutes.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add a solution of the agonist (e.g., UDP) to achieve a final EC₈₀ concentration.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity before and after agonist addition to quantify the intracellular calcium peak.

-

Normalize the response to the vehicle control.

-

Plot the normalized response against the antagonist concentration to calculate the IC₅₀.

-

Conclusion and Future Directions

This compound is a molecule of significant interest, positioned at the intersection of several well-established pharmacological activities of the broader chromene family. Based on a comprehensive analysis of its structural analogs, its primary in vitro mechanism of action is likely to be the inhibition of various enzymes, driven by the electrophilic nature of its 3-carboxaldehyde group. Concurrently, its 6-hydroxy moiety confers potent antioxidant potential. Its rigid scaffold also makes it a candidate for receptor modulation.

The true therapeutic potential of this compound can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear path for characterizing its inhibitory constants (IC₅₀, Kᵢ), defining its selectivity profile across enzyme families, and quantifying its effects on cellular signaling pathways. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive off-target screening to ensure a favorable safety profile for any potential drug development program.

References

-

Mori, H., et al. (2010). Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. Bioorganic & Medicinal Chemistry, 18(7), 2485-2490. Available at: [Link]

-

Yadav, P., & Kumar, R. (2020). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 13(10), 5015-5020. Available at: [Link]

-

Meyers, M. J., et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. Bioorganic & Medicinal Chemistry Letters, 16(6), 1546-1550. Available at: [Link]

-

Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Retrieved from [Link]

-

Ko, H., et al. (2018). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Molecules, 23(11), 2949. Available at: [Link]

-

Mphahlele, M. J., et al. (2019). In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. Molecules, 24(19), 3568. Available at: [Link]

-

Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 81, 246-253. Available at: [Link]

-

Kumar, A., & Maurya, R. A. (2013). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research, 6(Suppl 5), 11-15. Available at: [Link]

-

Lee, S., et al. (2015). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 20(6), 10512-10526. Available at: [Link]

-

Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 25(23), 5727. Available at: [Link]

-

Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(20), 10825-10850. Available at: [Link]

-

Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 148-160. Available at: [Link] scholar.org/paper/Synthesis-and-biological-evaluation-of-Gordon-Fleming/e00f1338a0673059441113b2883395c884639e4a

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4770815, this compound. Retrieved from [Link]

-

Koppaka, V., et al. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520-539. Available at: [Link]

-

Angeli, A., et al. (2018). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Molecules, 23(10), 2633. Available at: [Link]

-

Gröger, H., et al. (2017). Selective Enzymatic Transformation to Aldehydes in vivo by Fungal Carboxylate Reductase from Neurospora crassa. Advanced Synthesis & Catalysis, 359(19), 3414-3420. Available at: [Link]

-

Vesal, M., et al. (2021). Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. ChemistrySelect, 6(32), 8235-8247. Available at: [Link]

-

Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(20), 10825-10850. Available at: [Link]

-

Li, G., et al. (2022). Synthesis, biological evaluation and preliminary mechanisms of 6-amino substituted harmine derivatives as potential antitumor agents. Fitoterapia, 163, 105329. Available at: [Link]

-

Al-Harrasi, A., et al. (2019). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. Molecules, 24(18), 3339. Available at: [Link]

-

Mphahlele, M. J., et al. (2019). In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. Molecules, 24(19), 3568. Available at: [Link]

-

ResearchGate. (2019). (PDF) In Vitro Evaluation and Docking Studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Derivatives as Potential Anti-Alzheimer's Agents. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 3. This compound | C10H8O3 | CID 4770815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Hydroxychromene-3-carboxaldehyde Derivatives: From Natural Discovery to Therapeutic Potential

Abstract

The 6-hydroxychromene scaffold is a privileged heterocyclic motif found in a diverse array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of 6-hydroxychromene-3-carboxaldehyde and its derivatives, focusing on their discovery, natural occurrence, synthetic methodologies, and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product chemistry, and drug discovery, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the this compound Core

The chromene ring system, a benzopyran, is a fundamental structural unit in numerous bioactive molecules. The presence of a hydroxyl group at the 6-position and a carboxaldehyde at the 3-position creates a unique electronic and structural landscape, making this compound an intriguing scaffold for medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor and acceptor, as well as a site for further derivatization, while the aldehyde functionality provides a reactive handle for the synthesis of a wide range of derivatives, including Schiff bases, oximes, and hydrazones. This versatility has spurred interest in exploring the therapeutic potential of this class of compounds.

While the parent compound, this compound, is not as widely reported in nature as other chromene derivatives like tocopherols (Vitamin E), the structural motif is present in a variety of natural products, suggesting its potential for natural occurrence. This guide will delve into the known and inferred aspects of its presence in the natural world.

Discovery and Natural Occurrence: A Latent Presence in Nature's Chemical Arsenal

Direct isolation of this compound from natural sources is not extensively documented in scientific literature. However, the broader family of 6-hydroxychromenes is well-represented in the plant and microbial kingdoms, hinting at the potential for the 3-carboxaldehyde derivative to exist as a minor metabolite or an intermediate in biosynthetic pathways.

Inferred Natural Occurrence:

Photosynthetic organisms, including plants, algae, and cyanobacteria, are prolific producers of 6-hydroxy-chromanols and -chromenols, with tocopherols being the most prominent examples. These compounds are known to undergo various metabolic transformations, including oxidation of side chains, which can lead to the formation of aldehydes. While the focus has often been on the isoprenoid side chain, it is plausible that modifications to the chromene ring itself could occur, potentially leading to formylation at the C-3 position.

Fungi are another significant source of diverse secondary metabolites, including a vast array of polyketides.[1][2][3] Some fungal polyketide synthases are known to produce aromatic compounds that could serve as precursors to chromene structures. The biosynthesis of the related compound 6-hydroxymellein in fungi involves a polyketide synthase, suggesting a possible biosynthetic route for other 6-hydroxychromene derivatives.

Marine organisms are a rich and often untapped source of novel chemical structures.[4][5][6][7][8] The marine environment, with its unique ecological pressures, drives the evolution of diverse biosynthetic pathways. While no direct isolation has been reported, the chemical diversity of marine natural products makes them a promising area for the future discovery of this compound derivatives.

Illustrative Diagram of Potential Biosynthetic Precursors:

Caption: Potential biosynthetic pathways leading to the this compound scaffold.

Synthetic Methodologies: Crafting the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and further drug development. Several synthetic strategies can be employed, primarily focusing on the formation of the chromene ring and the introduction of the aldehyde functionality.

Formation of the Chromene Ring

A common approach to constructing the chromene ring involves the reaction of a phenol with an α,β-unsaturated aldehyde or ketone. For 6-hydroxychromene derivatives, hydroquinone is a suitable starting material.

Introduction of the 3-Carboxaldehyde Group

The formylation of the chromene ring at the 3-position is a key synthetic step. Several classic organic reactions can be adapted for this purpose:

-

Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[9][10][11][12][13] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

-

Duff Reaction: This reaction is specific for the ortho-formylation of phenols using hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid catalyst.[14][15][16][17]

-

Reimer-Tiemann Reaction: This reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform in a basic solution.[18][19][20][21][22]

Experimental Protocol: Synthesis of 6-Hydroxy-2H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

6-hydroxy-2H-chromene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-hydroxy-2H-chromene (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium acetate until the pH is approximately 6-7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-hydroxy-2H-chromene-3-carbaldehyde.

Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton at C4, the methylene protons at C2, the aldehydic proton (typically δ 9.5-10.5 ppm), and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the olefinic carbons of the pyran ring, the methylene carbon at C2, and the carbonyl carbon of the aldehyde (typically δ 185-195 ppm).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₁₀H₈O₃ (176.17 g/mol ).[23]

Illustrative Diagram of Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 6-hydroxy-2H-chromene-3-carbaldehyde.

Biological Activities and Therapeutic Potential: A Scaffold of Promise

While specific biological data for this compound is limited, the broader class of chromene derivatives has been extensively studied, revealing a wide range of pharmacological activities.[24] The insights gained from these studies provide a strong rationale for investigating the therapeutic potential of 3-carboxaldehyde derivatives.

Anticancer Activity